
Neurodye RH-160, pure
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurodye RH-160, pure, is a chemical compound with the molecular formula C27H38N2O3S and a molecular weight of 470.674. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Neurodye RH-160, pure, involves several steps. The primary synthetic route includes the reaction of 4-(dibutylamino)benzaldehyde with pyridine-1-ium-1-yl]butane-1-sulfonate under specific conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Neurodye RH-160, pure, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Neurodye RH-160, pure, has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses and experiments.
Biology: It is employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: It is used in the manufacturing of specialized dyes and pigments
Mechanism of Action
The mechanism of action of Neurodye RH-160, pure, involves its interaction with specific molecular targets. It primarily acts by binding to certain proteins or cellular structures, leading to fluorescence. This fluorescence is used to track and visualize biological processes. The pathways involved include the excitation of electrons in the dye molecule, leading to the emission of light at specific wavelengths .
Comparison with Similar Compounds
Neurodye RH-160, pure, can be compared with other similar compounds such as:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used dye in biological studies with different excitation and emission wavelengths.
Cy3: A cyanine dye with applications in molecular biology and imaging
This compound, stands out due to its unique combination of properties, including its specific excitation and emission wavelengths, making it suitable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C27H38N2O3S |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C27H38N2O3S/c1-3-5-20-29(21-6-4-2)27-15-13-25(14-16-27)11-7-8-12-26-17-22-28(23-18-26)19-9-10-24-33(30,31)32/h7-8,11-18,22-23H,3-6,9-10,19-21,24H2,1-2H3 |
InChI Key |
AGTMTHJNRMNTDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


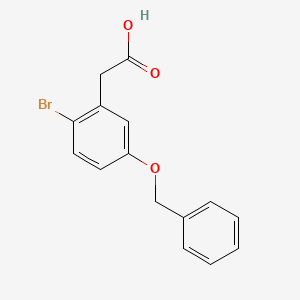
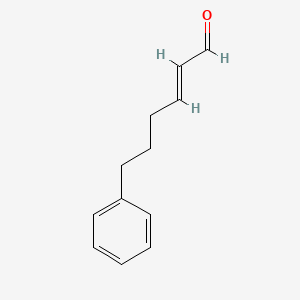
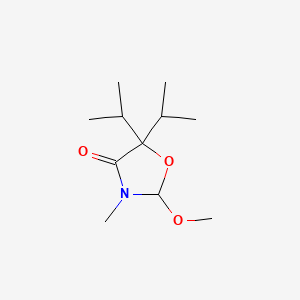
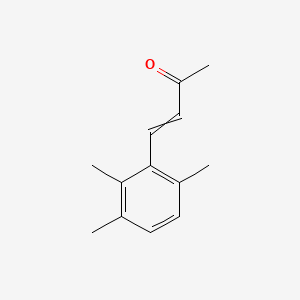
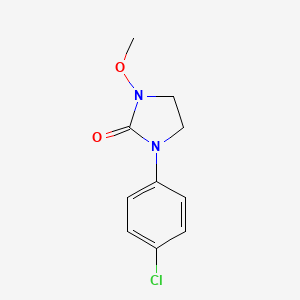

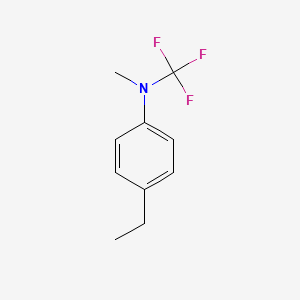
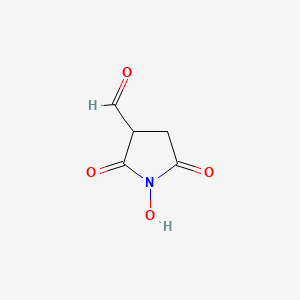
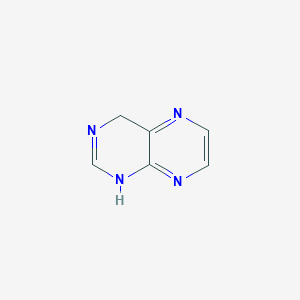
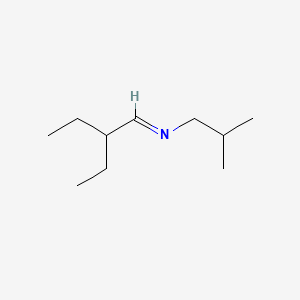
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
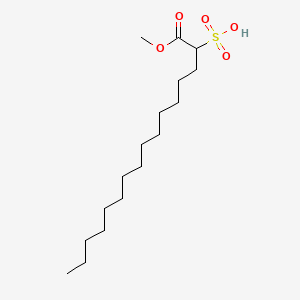

![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
